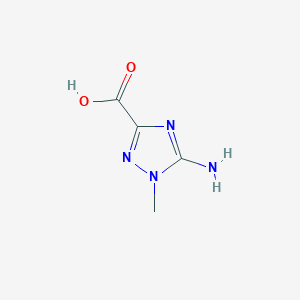
8-bromo-6-(2-methylsulfonylpropan-2-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-bromo-6-(2-methylsulfonylpropan-2-yl)quinoline is a quinoline derivative with a bromine atom at the 8th position and a methylsulfonyl group attached to the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-6-(2-methylsulfonylpropan-2-yl)quinoline typically involves the following steps:
Sulfonylation: The attachment of a methylsulfonyl group to the 6th position of the quinoline ring.
Common reagents used in these reactions include bromine or N-bromosuccinimide (NBS) for bromination and methylsulfonyl chloride for sulfonylation. The reactions are usually carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
8-bromo-6-(2-methylsulfonylpropan-2-yl)quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can remove the bromine atom or reduce the sulfonyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .
Scientific Research Applications
8-bromo-6-(2-methylsulfonylpropan-2-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-bromo-6-(2-methylsulfonylpropan-2-yl)quinoline involves its interaction with specific molecular targets and pathways. The bromine and sulfonyl groups play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
8-bromoquinoline: Lacks the sulfonyl group, making it less reactive in certain reactions.
6-methylsulfonylquinoline: Lacks the bromine atom, affecting its substitution reactions.
8-chloro-6-[1-methyl-1-(methylsulfonyl)ethyl]Quinoline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
8-bromo-6-(2-methylsulfonylpropan-2-yl)quinoline is unique due to the presence of both bromine and sulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
346629-99-0 |
|---|---|
Molecular Formula |
C13H14BrNO2S |
Molecular Weight |
328.23 g/mol |
IUPAC Name |
8-bromo-6-(2-methylsulfonylpropan-2-yl)quinoline |
InChI |
InChI=1S/C13H14BrNO2S/c1-13(2,18(3,16)17)10-7-9-5-4-6-15-12(9)11(14)8-10/h4-8H,1-3H3 |
InChI Key |
AJJVDAQSWRVYDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C2C(=C1)C=CC=N2)Br)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-Methylbenzo[d]oxazol-5-amine](/img/structure/B8727286.png)

